1,4-Dimethoxy-2-methyl-5-nitrobenzene
Description
1,4-Dimethoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound characterized by a benzene ring functionalized with methoxy groups at positions 1 and 4, a methyl group at position 2, and a nitro group at position 5. The electron-donating methoxy and methyl groups influence the electronic properties of the aromatic ring, moderating the electron-withdrawing effects of the nitro group.
Properties
CAS No. |
32185-64-1 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1,4-dimethoxy-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H11NO4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5H,1-3H3 |
InChI Key |
UCCSDFOEIGJWAF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of 1,4-Dimethoxy-2-methyl-5-nitrobenzene with related nitroaromatics:
*Molecular weight calculated based on formula.
Reactivity and Stability
- Nitro Group Reduction: The target compound’s nitro group can be reduced to an amine under conditions similar to those in (SnCl₂, ethanol, 75°C). However, the electron-donating methoxy groups may slow the reduction rate compared to nitrobenzenes with electron-withdrawing substituents .
- The (E)-configuration may further stabilize the structure .
- Nitrobenzaldehyde Analog : The aldehyde group in ’s compound increases electrophilicity, making it reactive toward nucleophiles. However, steric hindrance from chloro and methyl groups may limit accessibility .
Physicochemical Properties
- Solubility: Methoxy groups in the target compound improve solubility in polar aprotic solvents (e.g., ethyl acetate) compared to nonpolar analogs. In contrast, the nitrobenzaldehyde derivative () exhibits lower solubility due to its chloro and aldehyde substituents .
- Thermal Stability : Methoxy and methyl groups likely enhance thermal stability relative to nitrovinyl derivatives, which may polymerize under heat .
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